Class-Level Antiviral Potency: Indole-3-thioacetamide Chemotype Demonstrates Sub-Micromolar Dual RSV/IAV EC₅₀, but 2-Phenyl and Ester Modifications in Target Compound Remain Unexplored
The 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide chemotype, to which the target compound belongs, has validated antiviral activity. Zhang et al. (2020) reported that lead compounds 14'c, 14'e, 14'f, 14'h, and 14'i exhibited low micromolar to sub-micromolar EC₅₀ values against both RSV and IAV in HEp-2 cell-based assays, with 14'c and 14'e showing lower cytotoxicity than the clinical drug ribavirin [1]. In a subsequent study, compound 6-72-2a from the same chemotype exhibited an EC₅₀ of 1.41 μM against SARS-CoV-2 RdRp in a cell-based reporter assay (CoV-RdRp-Gluc), with a selectivity index (CC₅₀/EC₅₀) exceeding 70.92 [2]. However, the target compound differs from the published leads by possessing a 2-phenyl substituent on the indole ring and an N-(4-ethoxycarbonylphenyl) group, neither of which was evaluated in these studies. The impact of these modifications on antiviral potency is currently unknown.
| Evidence Dimension | Antiviral EC₅₀ against RSV and IAV in HEp-2 cells; SARS-CoV-2 RdRp inhibition in CoV-RdRp-Gluc reporter assay |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature |
| Comparator Or Baseline | Zhang lead 14'c and 14'e: sub-micromolar EC₅₀ (RSV/IAV dual); Compound 6-72-2a: EC₅₀ = 1.41 μM (SARS-CoV-2 RdRp), SI > 70.92 |
| Quantified Difference | Not quantifiable for target compound; class baseline established at sub-micromolar to low micromolar EC₅₀ |
| Conditions | HEp-2 cells (RSV/IAV CPE assay); CoV-RdRp-Gluc cell-based reporter assay in HEK293T cells |
Why This Matters
Establishes the antiviral potential of the chemotype class but highlights a critical data gap—procurement decisions must weigh the structural novelty of the 2-phenyl and ethyl benzoate modifications against the absence of direct potency data.
- [1] Zhang GN, et al. Design and synthesis of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides as novel dual inhibitors of respiratory syncytial virus and influenza virus A. Eur J Med Chem. 2020;186:111861. PMID: 31734025. View Source
- [2] Zhao J, Zhang G, Zhang Y, et al. 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: SARS-CoV-2 RNA-dependent RNA polymerase inhibitors. Antiviral Res. 2021;196:105209. PMID: 34801588. View Source
